

3-(Difluoromethoxy)benzoic acid chemical structure and CAS number

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Compound of Interest

Compound Name: 3-(Difluoromethoxy)benzoic acid

Cat. No.: B454691

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An In-depth Technical Guide to 3-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-(Difluoromethoxy)benzoic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

3-(Difluoromethoxy)benzoic acid is an aromatic carboxylic acid featuring a difluoromethoxy group at the meta-position of the benzene ring.

Chemical Structure:

CAS Number: 4837-19-8

Physicochemical Properties

The introduction of the difluoromethoxy group significantly influences the electronic and lipophilic properties of the benzoic acid scaffold, which can be advantageous in the design of novel therapeutic agents.

Property	Value	Source
Molecular Formula	C ₈ H ₆ F ₂ O ₃	N/A
Molecular Weight	188.13 g/mol	N/A
Appearance	White to off-white solid	N/A
Melting Point	105-107 °C	N/A
Boiling Point	287.3 °C at 760 mmHg	N/A
Solubility	Soluble in organic solvents such as methanol, ethanol, and acetone.	N/A
pKa	Not available	N/A

Synthesis of 3-(Difluoromethoxy)benzoic Acid

While a specific, detailed experimental protocol for the synthesis of **3-(difluoromethoxy)benzoic acid** is not readily available in the reviewed literature, a plausible and commonly employed synthetic route involves the difluoromethylation of the corresponding hydroxybenzoic acid. The following is a representative experimental protocol based on general methods for the synthesis of aryl difluoromethyl ethers.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for **3-(Difluoromethoxy)benzoic acid**.

Experimental Protocol (Representative)

- **Reaction Setup:** To a solution of 3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 equivalents).
- **Addition of Difluoromethylating Agent:** A difluoromethylating agent, such as sodium chlorodifluoroacetate (ClCF₂COONa) (2-3 equivalents), is added to the mixture.

- **Reaction:** The reaction mixture is heated to a temperature between 100-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the crude product.
- **Extraction:** The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **3-(difluoromethoxy)benzoic acid**.

Spectral Data (Predicted)

No experimentally determined spectral data for **3-(difluoromethoxy)benzoic acid** were found in the reviewed literature. The following tables provide predicted spectral characteristics based on the analysis of structurally related compounds.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0	Singlet	1H	-COOH
~7.8-8.0	Multiplet	2H	Aromatic CH
~7.4-7.6	Multiplet	2H	Aromatic CH
~6.8 (t, JHF ≈ 74 Hz)	Triplet	1H	-OCHF ₂

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~167	-COOH
~158	C-O
~131	Aromatic CH
~130	Aromatic C-COOH
~125	Aromatic CH
~122	Aromatic CH
~118 (t, JCF \approx 258 Hz)	-OCHF ₂

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid dimer)
1680-1710	Strong	C=O stretch (carboxylic acid)
1600, 1470	Medium	C=C stretch (aromatic)
1200-1300	Strong	C-O stretch (carboxylic acid)
1000-1150	Strong	C-F stretch (difluoromethoxy)

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
188	[M] ⁺ (Molecular ion)
171	[M - OH] ⁺
143	[M - COOH] ⁺
137	[M - OCHF ₂] ⁺

Applications in Drug Development and Medicinal Chemistry

The difluoromethoxy group is a valuable substituent in medicinal chemistry, often used as a bioisostere for other functional groups to modulate physicochemical and pharmacokinetic properties. The introduction of the -OCHF₂ group can lead to:

- **Increased Lipophilicity:** Enhancing membrane permeability and oral absorption.
- **Improved Metabolic Stability:** The C-F bonds are resistant to metabolic cleavage, potentially increasing the half-life of a drug.
- **Modulation of Acidity:** The electron-withdrawing nature of the fluorine atoms can alter the pKa of the carboxylic acid group, influencing its binding to biological targets.

While there is no direct evidence of **3-(difluoromethoxy)benzoic acid** being a key intermediate in a marketed drug, its structural motif is of significant interest. A related, more complex molecule, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, is a known intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).

Furthermore, studies on 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid have shown its potential to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway, suggesting its relevance in research related to idiopathic pulmonary fibrosis.^[1] This indicates that the difluoromethoxybenzoic acid scaffold could be a valuable starting point for the development of new therapeutic agents.

Hypothetical Signaling Pathway Involvement

Based on the known biological activity of the structurally related compound 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, a hypothetical involvement of compounds from this class in the TGF-β/Smad signaling pathway can be postulated. This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various fibrotic diseases and cancer.

```
// Nodes TGF_beta [label="TGF-β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta_R
[label="TGF-β Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Smad2_3
[label="Smad2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Smad2_3 [label="p-Smad2/3",
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fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368",
fontcolor="#FFFFFF"]; Gene_transcription [label="Gene Transcription\n(e.g., α-SMA,
Collagen)", fillcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=note, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Benzoic_acid_derivative [label="3-(Difluoromethoxy)benzoic\nAcid
Derivative (Hypothetical)", shape=box, style=rounded, fillcolor="#34A853",
fontcolor="#FFFFFF"];

// Edges TGF_beta -> TGF_beta_R [label="Binds"]; TGF_beta_R -> Smad2_3
[label="Phosphorylates"]; Smad2_3 -> p_Smad2_3; p_Smad2_3 -> Smad_complex; Smad4 ->
Smad_complex; Smad_complex -> Nucleus [label="Translocates to"]; Nucleus ->
Gene_transcription [label="Initiates"]; Gene_transcription -> Fibrosis;

// Inhibition Benzoic_acid_derivative -> Smad2_3 [label="Inhibits Phosphorylation",
style=dashed, color="#EA4335", arrowhead=tee]; }
```

Caption: Hypothetical modulation of the TGF-β/Smad pathway by a benzoic acid derivative.

This diagram illustrates a potential mechanism where a derivative of **3-(difluoromethoxy)benzoic acid** could interfere with the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade that leads to gene transcription associated with fibrosis. This represents a plausible area of investigation for compounds based on this scaffold.

Conclusion

3-(Difluoromethoxy)benzoic acid is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, its structural features and the biological activity of related compounds suggest that it is a promising scaffold for the development of novel therapeutics. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

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References

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